molecular formula C8H15N B145870 3-Azabicyclo[3.2.2]nonane CAS No. 283-24-9

3-Azabicyclo[3.2.2]nonane

Cat. No.: B145870
CAS No.: 283-24-9
M. Wt: 125.21 g/mol
InChI Key: LICHZOBEUWVYSY-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.2]nonane: is a bicyclic organic compound with the molecular formula C8H15N . It is characterized by a nitrogen atom incorporated into a bicyclic structure, which consists of two fused rings.

Biochemical Analysis

Biochemical Properties

It has been reported to have antiprotozoal activities . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

3-Azabicyclo[3.2.2]nonane has been reported to have antiplasmodial in vitro activity against both strains of Plasmodium falciparum

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.2]nonane typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable amine with a cyclic ketone under acidic conditions. For example, the reaction of 1,5-diaminopentane with cyclohexanone in the presence of an acid catalyst can yield this compound .

Industrial Production Methods: Industrial production methods for 3-Azabicyclo[32 large-scale synthesis would likely involve optimization of the cyclization reaction to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.2.2]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Azabicyclo[3.2.2]nonane is unique due to its specific ring fusion and nitrogen incorporation, which confer distinct chemical and biological properties. Its derivatives have shown promising antiprotozoal activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-azabicyclo[3.2.2]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-8-4-3-7(1)5-9-6-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICHZOBEUWVYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059771
Record name 3-Azabicyclo[3.2.2]nonane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283-24-9
Record name 3-Azabicyclo[3.2.2]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283-24-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo(3.2.2)nonane
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Record name 3-Azabicyclo[3.2.2]nonane
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Record name 3-Azabicyclo[3.2.2]nonane
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Record name 3-Azabicyclo[3.2.2]nonane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Azabicyclo[3.2.2]nonane?

A1: The molecular formula of this compound is C8H15N, and its molecular weight is 125.21 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have used infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize this compound and its derivatives. These techniques provide insights into the compound's structure, bonding, and fragmentation patterns. [, , ]

Q3: How do structural modifications of this compound impact its biological activity?

A3: Studies have explored the SAR of this compound derivatives, particularly regarding antitussive, antimalarial, and antiprotozoal activities. For example, introducing specific substituents at the 3-position, such as acyl, alkyl, and dialkylaminoacetyl groups, significantly influences the compounds' potency and selectivity for various targets. [, , , , , , ]

Q4: Can you provide specific examples of how substituents on this compound affect its activity?

A4: Research shows that incorporating a 4'-benzyloxy-2-methyl propiophenone group at the 3-position of this compound results in potent antitussive activity, comparable to codeine and dextromethorphan. [] In another study, introducing a thiosemicarbazone moiety at the 3-position led to promising antimalarial activity, with the 2-[1-(2-pyridinyl)butylidene]hydrazide derivative demonstrating significant efficacy in a mouse model of Plasmodium berghei infection. []

Q5: What is known about the stability of this compound and its derivatives?

A5: While specific stability data for this compound is limited in the provided literature, researchers have developed and characterized various derivatives, suggesting the core structure possesses a degree of stability amenable to chemical modification. Further investigations are needed to determine the compound's intrinsic stability under various conditions.

Q6: What are the potential applications of this compound and its derivatives?

A6: Research suggests that this compound derivatives hold promise in several areas:* Antitussives: Derivatives like 3-(3-azabicyclo[2.2.2]nonan-3-yl)-4'-benzyloxy-2-methyl propiophenone exhibit potent antitussive activity. []* Antimalarials: Thiosemicarbazone derivatives of this compound display promising antimalarial activity against Plasmodium berghei. []* Antiprotozoals: Several studies have explored the antiprotozoal potential of novel this compound derivatives. [, , , ]* Local Anesthetics: Acyl, alkyl, and dialkylaminoacetyl derivatives of this compound show local anesthetic properties, surpassing or matching the efficacy of lidocaine in some models. [] * Hypotensives: Urea and hydrazide derivatives of this compound exhibit hypotensive and bradycardic activities in rats. []* Rubber Accelerators: Thiocarbamyl sulfenamide derivatives of this compound are effective as rubber accelerators, influencing vulcanization rates and crosslink density. []

Q7: Have computational methods been used to study this compound?

A7: While the provided literature lacks details on specific computational studies, researchers likely employed molecular modeling techniques to understand the conformational properties of this compound and its derivatives. These methods can help predict preferred conformations and their influence on biological activity. []

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